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Abstract
NPC-567, chemically identified as D-Arg-[Hyp³,D-Phe⁷]-bradykinin, is a potent and selective

peptide-based antagonist of the bradykinin B2 receptor. Developed by Scios and later

investigated by GlaxoSmithKline, NPC-567 emerged from structure-activity relationship studies

aimed at modifying the native bradykinin peptide to block its pro-inflammatory and vasodilatory

effects. This document provides a comprehensive overview of the discovery, development,

mechanism of action, and experimental evaluation of NPC-567. It includes a summary of key

quantitative data, detailed experimental protocols for relevant assays, and visualizations of its

signaling pathway and experimental workflows. While preclinical studies demonstrated its

efficacy in models of inflammation and endotoxic shock, its clinical development was not

pursued extensively, with one notable study in rhinovirus-induced colds showing a lack of

efficacy.

Discovery and Development History
The development of NPC-567 is rooted in the broader effort to understand and modulate the

physiological and pathological roles of the kallikrein-kinin system. Bradykinin, a nonapeptide, is

a potent mediator of inflammation, pain, and vasodilation through its interaction with the B2

receptor. The therapeutic potential of antagonizing this receptor spurred research into

bradykinin analogs.
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The key breakthrough in developing bradykinin antagonists was the discovery that replacing

the proline at position 7 with a D-aromatic amino acid, such as D-Phenylalanine (D-Phe), could

convert the agonist peptide into an antagonist. Subsequent modifications, including the

substitution of proline at position 3 with hydroxyproline (Hyp) and the addition of a D-Arginine

(D-Arg) at the N-terminus, led to the development of more potent and stable antagonists.

NPC-567, with the sequence D-Arg-Arg-Pro-Hyp-Gly-Phe-Ser-D-Phe-Phe-Arg, incorporates

these key modifications. It was developed by Scios Inc., a biopharmaceutical company that

was active in the field of cardiovascular and inflammatory diseases. The development was later

associated with GlaxoSmithKline. Preclinical studies in the late 1980s and early 1990s

demonstrated the potential of NPC-567 in various inflammatory models.[1] However, a clinical

trial investigating the efficacy of intranasal NPC-567 in preventing the symptoms of

experimental rhinovirus colds did not show a benefit and, in fact, suggested a potential for

symptom enhancement.[2]

Mechanism of Action
NPC-567 functions as a competitive antagonist of the bradykinin B2 receptor. The B2 receptor

is a G-protein coupled receptor (GPCR) that, upon binding of its natural ligand bradykinin,

activates downstream signaling cascades leading to various physiological effects.

Bradykinin B2 Receptor Signaling Pathway
Activation of the B2 receptor by bradykinin primarily couples to Gαq and Gαi proteins.

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in

turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃)

and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the

endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade

contributes to vasodilation, increased vascular permeability, and smooth muscle contraction.

Gαi Pathway: Coupling to Gαi results in the inhibition of adenylyl cyclase, leading to

decreased intracellular cyclic AMP (cAMP) levels.

By competitively binding to the B2 receptor, NPC-567 prevents bradykinin from initiating these

signaling events, thereby blocking its pro-inflammatory and physiological effects.
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Figure 1: Bradykinin B2 Receptor Signaling Pathway and Inhibition by NPC-567.

Quantitative Data
The following tables summarize the quantitative data from key preclinical and clinical studies of

NPC-567.

Table 1: In Vivo Efficacy of NPC-567 in a Rat Model of
Endotoxic Shock
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Parameter
Control (LPS
only)

NPC-567 (8
nmol/kg/min) +
LPS

p-value Reference

Mortality at 24 hr 100% 50% < 0.01 [1]

Mean Arterial

Pressure Drop at

1 hr

38% Partially reversed - [1]

Circulating

Bradykinin at 1

hr

144 ± 18 pg/ml - - [1]

Blood

Thromboxane B2

(TXB2) Rise

to 2,298 ± 64

pg/ml

No significant

effect
- [1]

6-keto-

Prostaglandin-

F1α (6kPGF1α)

Rise

to 7,927 ± 822

pg/ml
Reduced by 42% < 0.05 [1]

Table 2: In Vivo Efficacy of NPC-567 in a Porcine Model
of Allergen-Induced Airway Responses

Parameter
Control
(Allergen only)

NPC-567 (2.5
mg
aerosolized) +
Allergen

p-value Reference

Airways

Resistance (cm

H₂O/l/s)

4.1 ± 0.5 to 16.2

± 3.0

2.9 ± 0.3 to 6.5 ±

0.9
< 0.005 [3]

Urinary

Histamine

Concentration

Markedly

elevated
Inhibited - [3]
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Table 3: Clinical Trial of Intranasal NPC-567 in
Experimental Rhinovirus Infection

Outcome Placebo
NPC-567 (500
µg)

Result Reference

Alleviation of

Cold Symptoms
- -

No significant

difference
[2]

Symptom

Enhancement
- -

Evidence of

enhancement
[2]

Experimental Protocols
Synthesis of NPC-567 (General Methodology)
While a specific, detailed synthesis protocol for NPC-567 is not publicly available, it would have

been synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The

general workflow for the synthesis of a peptide like NPC-567 (D-Arg-Arg-Pro-Hyp-Gly-Phe-Ser-

D-Phe-Phe-Arg) is as follows:

Materials:

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-D-Phe-OH, Fmoc-

Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-Hyp(tBu)-OH, Fmoc-Pro-OH)

Rink Amide resin

Coupling reagents (e.g., HBTU, HOBt)

Base (e.g., DIPEA)

Deprotection reagent (e.g., 20% piperidine in DMF)

Cleavage cocktail (e.g., TFA/TIS/H₂O)

Solvents (DMF, DCM)

HPLC for purification
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Mass spectrometer for characterization

Procedure:

Resin Swelling: The Rink Amide resin is swelled in DMF.

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using 20%

piperidine in DMF.

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) is activated

with HBTU/HOBt in the presence of DIPEA and coupled to the deprotected resin.

Washing: The resin is washed with DMF and DCM to remove excess reagents.

Iterative Cycles: Steps 2-4 are repeated for each subsequent amino acid in the sequence

(Phe, D-Phe, Ser(tBu), Gly, Hyp(tBu), Pro, Arg(Pbf), D-Arg(Pbf)).

Final Deprotection: The N-terminal Fmoc group is removed.

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain

protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% TFA,

2.5% TIS, 2.5% H₂O).

Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether,

centrifuged, and lyophilized.

Purification: The crude peptide is purified by reverse-phase HPLC.

Characterization: The purified peptide's identity and purity are confirmed by mass

spectrometry and analytical HPLC.
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Figure 2: General Workflow for the Solid-Phase Peptide Synthesis of NPC-567.
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Bradykinin B2 Receptor Binding Assay (Competition
Assay)
This protocol is adapted from studies that have used NPC-567 as a reference compound in

competitive binding assays.

Materials:

Cell membranes expressing the human bradykinin B2 receptor (e.g., from CHO cells).

[³H]-Bradykinin (radioligand).

NPC-567 (or other test compounds).

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

Scintillation cocktail and counter.

Glass fiber filters.

Procedure:

Incubation: In a microtiter plate, combine cell membranes, [³H]-bradykinin (at a concentration

near its Kd), and varying concentrations of NPC-567 (or the test compound).

Total and Non-specific Binding:

For total binding, omit any unlabeled ligand.

For non-specific binding, include a high concentration of unlabeled bradykinin (e.g., 1 µM).

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes)

to reach equilibrium.

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester to separate bound from free radioligand.
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Washing: Wash the filters with cold wash buffer to remove unbound radioligand.

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and

measure the radioactivity using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the competitor

concentration.

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific

binding of the radioligand).

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

Pharmacokinetics and Toxicology
Detailed pharmacokinetic and toxicological data for NPC-567 are not extensively published.

However, as a peptide-based therapeutic, its properties can be inferred to be similar to other

peptide drugs.

Pharmacokinetics: Peptide drugs like NPC-567 generally exhibit short plasma half-lives due

to rapid degradation by proteases and renal clearance. Their oral bioavailability is typically

very low due to enzymatic degradation in the gastrointestinal tract and poor absorption. This

necessitates administration via injection or, as attempted in the rhinovirus study, topical

(intranasal) application.

Toxicology: The primary toxicological concerns for peptide drugs are typically related to

immunogenicity (the potential to elicit an immune response) and on-target side effects due to

exaggerated pharmacology. Off-target toxicity is generally less of a concern compared to

small molecules. No significant adverse events were reported in the human rhinovirus study,

although the drug was not found to be effective.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1679998?utm_src=pdf-body
https://www.benchchem.com/product/b1679998?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
NPC-567 represents an important step in the development of bradykinin B2 receptor

antagonists. Its discovery, based on rational peptide design, provided a valuable

pharmacological tool for investigating the roles of the kallikrein-kinin system. Preclinical studies

demonstrated its potential in inflammatory conditions. However, the lack of efficacy in a human

clinical trial for the common cold, coupled with the general challenges of peptide drug

development (e.g., poor oral bioavailability and short half-life), likely contributed to the

cessation of its clinical development. Despite this, the story of NPC-567 provides valuable

insights for researchers in the field of peptide-based drug discovery and the development of

antagonists for G-protein coupled receptors.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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